Asenapine 13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asenapine 13C,d3, also known as Asenapine-13C,d3 hydrochloride, is the 13C- and deuterium-labeled version of Asenapine . Asenapine is an antipsychotic medication that acts as an antagonist at various dopaminergic (D2, D3, and D4) and serotonergic (5HT1A, 1B, 2A, 2B, 2C, 5A, 6, 7) receptors .
Molecular Structure Analysis
The molecular formula of Asenapine 13C,d3 is C17H16ClNO . The exact mass is 289.1142269 g/mol . The structure includes a 13C- and deuterium-labeled methyl group .Physical And Chemical Properties Analysis
The molecular weight of Asenapine 13C,d3 is 289.78 g/mol . It has a topological polar surface area of 12.5 Ų . The compound has a complexity of 363 . It has 4 isotope atoms and 2 defined atom stereocenters .科学研究应用
Psychopharmacology
Summary of the Application
Asenapine-13C,d3 is a labeled version of Asenapine, an atypical antipsychotic . It’s used in scientific research as a tracer in the development process of new drugs .
Methods of Application
Asenapine-13C,d3 is used in vitro and in vivo studies . In vitro, stable isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules as quantitative tracers . Deuteration has attracted attention because it can potentially affect the pharmacokinetics and metabolic spectrum of drugs .
In vivo, Asenapine (0.05-0.2 mg/kg; subcutaneously) induces a dose-dependent suppression of conditioned avoidance response (CAR) and does not induce catalepsy .
Results or Outcomes
The use of Asenapine-13C,d3 in research has helped in understanding the pharmacokinetics and metabolic spectrum of Asenapine . In vivo studies have shown that Asenapine induces a dose-dependent suppression of conditioned avoidance response .
Formulation Research
Summary of the Application
Asenapine is a second-generation (atypical) antipsychotic medication not available in a pill that can be swallowed; rather, it is commercialized in sublingual and transdermal formulations . This is a consequence of extensive first-pass metabolism if ingested .
Results or Outcomes
The efficacy profile of Asenapine is well characterized in a number of clinical trials, including an off-label use for the management of agitation . Obstacles to its use include food and drink restrictions, twice-daily dosing and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) .
Quantification of Asenapine
Summary of the Application
Asenapine-13C,d3 is used as an internal standard for the quantification of Asenapine . This is important in pharmacokinetic studies, where accurate measurement of drug concentrations in biological samples is required .
Methods of Application
Asenapine-13C,d3 is used in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Asenapine . The labeled compound is added to the biological sample, and the ratio of the labeled to unlabeled compound is used to determine the concentration of Asenapine .
Results or Outcomes
The use of Asenapine-13C,d3 as an internal standard has improved the accuracy and reliability of Asenapine quantification in biological samples .
Neuropharmacology
Summary of the Application
Asenapine-13C,d3, being a labeled version of Asenapine, is used in neuropharmacology research . Asenapine is an atypical antipsychotic and an antagonist of serotonin, adrenoceptors, dopamine, and histamine receptors . It is used in the research of schizophrenia and bipolar disorder .
Methods of Application
In vivo studies are conducted where Asenapine (0.05-0.2 mg/kg; subcutaneously) is administered to induce a dose-dependent suppression of conditioned avoidance response (CAR) and does not induce catalepsy .
Results or Outcomes
The use of Asenapine-13C,d3 in neuropharmacology research has helped in understanding the role of Asenapine in the treatment of schizophrenia and bipolar disorder . It has been found that Asenapine increases extracellular dopamine levels in the medial prefrontal cortex (mPFC), nucleus accumbens (NAc), and lateral striatum and suppresses the conditioned avoidance response in rats .
属性
IUPAC Name |
(2R,6R)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-LBPJCRQQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asenapine-13C,d3 |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。